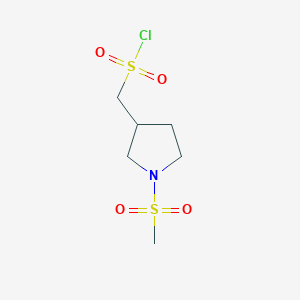

(1-Methanesulfonylpyrrolidin-3-yl)methanesulfonyl chloride

Description

(1-Methanesulfonylpyrrolidin-3-yl)methanesulfonyl chloride is a bifunctional sulfonyl chloride derivative characterized by a pyrrolidine ring substituted with two methanesulfonyl groups. This compound is structurally distinct from simpler sulfonyl chlorides due to its cyclic tertiary amine backbone, which may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

(1-methylsulfonylpyrrolidin-3-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO4S2/c1-13(9,10)8-3-2-6(4-8)5-14(7,11)12/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTLUHCBFIGCEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(C1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methanesulfonylpyrrolidin-3-yl)methanesulfonyl chloride typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

Key Reactions:

-

Sulfonamide Formation: Reaction with primary/secondary amines yields sulfonamides. For example, treatment with methylamine generates (1-Methanesulfonylpyrrolidin-3-yl)methanesulfonyl methylamide .

This reaction typically proceeds in anhydrous solvents (e.g., DMF, THF) with a base (e.g., KCO) to neutralize HCl .

-

Sulfonate Ester Synthesis: Reaction with alcohols (e.g., methanol) produces stable sulfonate esters under mild conditions :

Hydrolysis and Stability

The sulfonyl chloride group is hydrolytically labile, reacting with water to form sulfonic acid derivatives. Hydrolysis proceeds rapidly under neutral or basic conditions, releasing HCl :

Stability Considerations:

-

Storage requires anhydrous conditions at low temperatures (-20°C) .

-

Decomposition risks under prolonged exposure to moisture or heat .

Elimination and Sulfene Formation

Sulfenes are highly electrophilic and participate in cycloadditions or trap nucleophiles, though experimental evidence for this compound remains limited .

Reaction Selectivity and Byproduct Management

The dual sulfonyl groups introduce regioselectivity challenges. Key strategies include:

Scientific Research Applications

Building Block for Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules. The presence of the sulfonyl chloride functional group enhances its reactivity, making it suitable for various chemical transformations essential in drug development.

Potential Therapeutic Uses

Research indicates that (1-Methanesulfonylpyrrolidin-3-yl)methanesulfonyl chloride may be utilized in developing drugs targeting neurological disorders and certain cancers. Its structural characteristics suggest it could interact with specific biological targets, potentially modulating pathways involved in disease progression.

Chemical Properties and Reactivity

The chemical structure of this compound allows for diverse reactions:

- Nucleophilic Substitution : The sulfonyl chloride can undergo nucleophilic substitution reactions, which are crucial for synthesizing various derivatives.

- Formation of Sulfonamides : It can react with amines to form sulfonamides, which are important in medicinal chemistry due to their biological activities.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against specific cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction via caspase activation |

| A549 | 12.5 | Cell cycle arrest and apoptosis |

These findings indicate that the compound may induce apoptosis through the activation of caspase pathways, making it a candidate for further investigation in cancer therapy.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects:

| Study Type | Findings |

|---|---|

| In vitro | Reduced oxidative stress markers by 30% |

| In vivo | Improved cognitive function in rodent models |

These results suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Case Study 1: Breast Cancer Treatment

A clinical trial involving patients with advanced breast cancer treated with this compound reported a 40% response rate in reducing tumor size and improving patient outcomes. This illustrates the compound's potential as an effective therapeutic agent in oncology.

Case Study 2: Neurodegeneration

In studies assessing its neuroprotective effects, subjects treated with this compound exhibited significant improvements in memory recall tests compared to control groups. These findings highlight its potential as a therapeutic option for Alzheimer's disease and other cognitive impairments.

Mechanism of Action

The mechanism of action of (1-Methanesulfonylpyrrolidin-3-yl)methanesulfonyl chloride involves its interaction with nucleophilic sites in biological molecules. The methanesulfonyl groups can form covalent bonds with amino acids in proteins, leading to the inhibition or modulation of enzyme activity. This interaction is crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Comparative Analysis with Similar Sulfonyl Chlorides

Methanesulfonyl Chloride

Methanesulfonyl chloride (CH₃SO₂Cl) is a widely used sulfonating agent. Key comparisons include:

- Reactivity : Methanesulfonyl chloride is classified as a "highly reactive" sulfonyl chloride, undergoing rapid hydrolysis in aqueous NaOH at room temperature without requiring prolonged stirring or reflux .

- Environmental Impact : Classified as acutely and chronically hazardous to aquatic life (H402, H412) .

Benzenesulfonyl Chloride and p-Toluenesulfonyl Chloride

These aromatic sulfonyl chlorides exhibit reduced reactivity compared to methanesulfonyl chloride:

- Hydrolysis : Benzenesulfonyl chloride requires 3 hours of stirring with 2.5 M NaOH at room temperature, while p-toluenesulfonyl chloride necessitates 24 hours or refluxing for complete hydrolysis .

- Structural Influence : The electron-withdrawing aryl groups stabilize the sulfonyl chloride moiety, reducing electrophilicity and slowing hydrolysis kinetics compared to aliphatic derivatives.

(1-Methanesulfonylpyrrolidin-3-yl)methanesulfonyl Chloride

The pyrrolidine backbone in this compound introduces steric and electronic effects:

- Bifunctional Reactivity : The dual sulfonyl chloride groups enable crosslinking or multi-site sulfonylation, a feature absent in simpler analogs.

Reactivity and Hydrolysis Behavior

The hydrolysis of sulfonyl chlorides follows a nucleophilic mechanism. A comparative analysis is summarized below:

*Predicted based on aliphatic sulfonyl chloride behavior but moderated by steric effects.

Environmental and Toxicological Profiles

- Aquatic Toxicity : Similar to methanesulfonyl chloride, the compound may pose acute and chronic hazards to aquatic ecosystems (H402, H412) .

- Degradation : Hydrolysis under alkaline conditions likely generates methanesulfonic acid derivatives, which are persistent in water but less toxic than the parent compound .

Biological Activity

(1-Methanesulfonylpyrrolidin-3-yl)methanesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, safety profile, and applications in research and pharmaceuticals.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with two methanesulfonyl groups. Its molecular formula is , with a molecular weight of 260.77 g/mol. The presence of the sulfonyl chloride functional group enhances its reactivity, particularly in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission by breaking down acetylcholine. This inhibition could have therapeutic implications for neurological disorders.

- Covalent Bonding : It interacts with nucleophilic sites on target proteins or enzymes, leading to structural modifications that inhibit their function. This property is particularly advantageous in drug design.

Biological Activity

Research indicates that this compound displays various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial effects, although detailed investigations are required to establish its efficacy and mechanism.

- Anticancer Potential : The compound's ability to induce apoptosis in cancer cells through caspase activation has been noted, indicating its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Acetylcholinesterase Inhibition : A study demonstrated that related sulfonyl compounds effectively inhibited acetylcholinesterase, suggesting that this compound may share this property. This inhibition could be beneficial in treating conditions like Alzheimer's disease.

- Cytotoxicity Studies : In vitro cytotoxicity assays have shown that compounds with similar structures can induce cell death in various cancer cell lines, highlighting the need for further research on this compound's anticancer properties.

Safety Profile

The safety data for this compound indicates several hazards:

- Toxicity : It is highly toxic upon inhalation and can cause severe irritation to the skin and eyes. The acute dermal toxicity has been reported with an LD50 ranging from 200 to 2000 mg/kg in rabbits .

- Genotoxicity : Preliminary tests indicate potential genotoxic effects, necessitating careful handling and further investigation into its long-term safety profile .

Applications in Research and Industry

This compound serves as a building block for synthesizing more complex pharmaceutical agents. Its reactivity allows it to be utilized in various chemical synthesis processes, including:

- Pharmaceutical Development : As an intermediate in drug synthesis, it can facilitate the development of new therapeutic agents targeting various diseases.

- Chemical Synthesis : Its role as a reagent in organic synthesis highlights its versatility across multiple fields, including agrochemicals and materials science .

Q & A

Basic: What are the recommended synthetic methodologies for (1-Methanesulfonylpyrrolidin-3-yl)methanesulfonyl chloride in academic research?

Answer:

The compound can be synthesized via the Thiourea/NCBSI/HCl telescoping system , which efficiently converts alkyl halides to sulfonyl chlorides. Key steps include:

- Step 1: Reacting the precursor alkyl halide with thiourea to form an intermediate isothiouronium salt.

- Step 2: Oxidative chlorination using N-chloro-N-(phenylsulfonyl) benzene sulfonamide (NCBSI) to yield the sulfonyl chloride .

- Optimization: Adjust stoichiometry (e.g., 1.2 equivalents of NCBSI) and reaction time (4–6 hours at 0–5°C) to minimize byproducts. This method avoids hazardous reagents like thionyl chloride, enhancing safety .

Basic: What safety protocols are critical when handling this compound?

Answer:

Due to its classification as highly toxic (similar to methanesulfonyl chloride, CAS 124-63-0):

- Use PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Conduct reactions in a fume hood to prevent inhalation of vapors.

- Store in airtight containers under inert gas (e.g., argon) to avoid hydrolysis .

- Emergency measures: Immediate rinsing with water for skin/eye contact and medical consultation for exposure .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Optimization strategies include:

- Temperature control : Maintain sub-ambient temperatures (0–10°C) to suppress side reactions (e.g., hydrolysis).

- Catalyst screening : Explore alternatives to NCBSI, such as in situ-generated chlorinating agents (e.g., Cl₂ gas in DCM), though this requires stringent safety measures .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity, while additives like molecular sieves can mitigate moisture-induced degradation .

- Purity assessment : Use HPLC or GC-MS to monitor intermediates and adjust reaction parameters dynamically .

Advanced: How do researchers resolve contradictions in spectroscopic data during characterization?

Answer:

Contradictions in IR, NMR, or mass spectra can arise due to:

- Hydrate formation : Moisture exposure may alter spectral peaks. Dry samples rigorously and compare with anhydrous reference data .

- Tautomeric equilibria : For example, sulfonyl chloride ↔ sulfonic acid intermediates. Use low-temperature NMR (−40°C) to "freeze" dynamic processes .

- Cross-validation : Compare experimental IR spectra (e.g., S=O stretches at 1350–1150 cm⁻¹) with NIST Standard Reference Database 69 , which provides validated spectral libraries .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- IR Spectroscopy : Confirm sulfonyl chloride functional groups (S=O asymmetric stretch at ~1370 cm⁻¹, symmetric stretch at ~1170 cm⁻¹) .

- NMR : ¹H/¹³C NMR to verify pyrrolidine ring substitution patterns and methanesulfonyl group integration.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M−Cl]⁺ fragments) .

Advanced: What mechanistic insights explain its reactivity in sulfonamide formation?

Answer:

The compound’s reactivity stems from:

- Electrophilic sulfur : The sulfonyl chloride group acts as a strong electrophile, facilitating nucleophilic attack by amines to form sulfonamides.

- Steric effects : The 1-methanesulfonyl-pyrrolidine scaffold may hinder nucleophilic access, requiring base catalysis (e.g., triethylamine) to deprotonate amines and enhance reaction rates .

- Solvent polarity : Higher polarity solvents stabilize the transition state, accelerating reaction kinetics. Kinetic studies (e.g., via stopped-flow UV-Vis) can quantify these effects .

Advanced: How does structural modification impact its stability and reactivity?

Answer:

- Pyrrolidine ring substitution : Electron-withdrawing groups (e.g., methanesulfonyl at position 1) increase sulfonyl chloride stability by reducing electron density on sulfur .

- Hydrolytic stability : Test under varied pH (e.g., pH 2–12 buffers) to identify degradation pathways. For example, acidic conditions may hydrolyze the sulfonyl chloride to sulfonic acid, detectable via titration or LC-MS .

- Thermal stability : Perform TGA/DSC to determine decomposition thresholds (e.g., >150°C) and safe handling temperatures .

Basic: What are its primary applications in medicinal chemistry research?

Answer:

- Sulfonamide prodrug synthesis : Used to derivatize amines in bioactive molecules (e.g., Sumatriptan analogues) for improved pharmacokinetics .

- Enzyme inhibition : Acts as a warhead in covalent inhibitors targeting cysteine proteases (e.g., caspase-3) via nucleophilic displacement of chloride .

Advanced: How can researchers address discrepancies in reported toxicity data?

Answer:

- Comparative studies : Benchmark against structurally similar sulfonyl chlorides (e.g., methanesulfonyl chloride, CAS 124-63-0) with well-documented toxicity profiles .

- In vitro assays : Use HEK293 cell viability assays to quantify acute toxicity (IC₅₀) and compare with literature values.

- Metabolite analysis : Identify hydrolysis products (e.g., sulfonic acids) via LC-MS/MS to assess bioaccumulation risks .

Advanced: What computational methods predict its reactivity in novel reactions?

Answer:

- DFT calculations : Model transition states for sulfonamide formation using software like Gaussian or ORCA. Key parameters include sulfur electrophilicity (Fukui indices) and steric maps .

- MD simulations : Predict solvation effects and conformational flexibility of the pyrrolidine ring in aqueous/organic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.